Product packaging for Bis(4-carboxyphenyl)diselenide(Cat. No.:CAS No. 36297-88-8)

Bis(4-carboxyphenyl)diselenide

Cat. No.: B3051826
CAS No.: 36297-88-8
M. Wt: 400.2 g/mol
InChI Key: FBPGMBHXJYLHRA-UHFFFAOYSA-N
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Description

Significance of Selenium in Contemporary Chemical Research

Discovered in 1817, selenium is a vital trace element with distinct chemical and physical properties that make it valuable across various scientific and industrial domains. rsc.orgsamaterials.com Its applications are found in electronics, glass manufacturing, and pigments. rsc.org In the realm of chemical research, selenium's ability to exist in multiple oxidation states, typically from -2 to +6, makes it a versatile element in chemical reactions. samaterials.com This versatility allows it to act as a catalyst or reactant, facilitating complex chemical transformations and the formation of novel compounds. numberanalytics.com Consequently, selenium compounds are instrumental in organic synthesis, materials science, and are being explored for their potential in pharmaceuticals due to their antioxidant and other biological activities. rsc.orgnumberanalytics.com The development of new organoselenium compounds is an active area of research, driven by their potential applications in diverse fields. numberanalytics.com

Overview of Organoselenium Compounds: Structure, Bonding, and Electronic Configuration

Organoselenium compounds are defined by the presence of a carbon-selenium (C-Se) bond. Selenium's electronic configuration, [Ar]4s²4p⁴, with six valence electrons, allows it to form a variety of chemical bonds. hbni.ac.in The C-Se bond is weaker and longer than a carbon-sulfur (C-S) bond, with a bond energy of approximately 234 kJ/mol and a length of about 198 pm. wikipedia.org This relative weakness contributes to the higher reactivity of organoselenium compounds compared to their sulfur analogs. pageplace.de

Selenium compounds are more nucleophilic and more acidic than their sulfur counterparts. For instance, the pKa of H₂Se is 3.8, significantly lower than that of H₂S (7.0), indicating greater acidity. wikipedia.org This enhanced reactivity under mild conditions makes organoselenium reagents valuable in modern organic synthesis for chemo-, regio-, and stereoselective transformations. pageplace.de Common classes of organoselenium compounds include selenols (R-SeH), selenides (R-Se-R'), diselenides (R-Se-Se-R'), and selenoxides (R-Se(O)-R'), among others. researchgate.net

Foundational Principles of Diaryl Diselenide Chemistry and Reactivity

Diaryl diselenides, characterized by a Se-Se bond between two aryl groups, are a cornerstone of organoselenium chemistry. The Se-Se bond is susceptible to cleavage under various conditions, including reduction, oxidation, and irradiation, leading to the formation of highly reactive seleno radicals (ArSe•) or selenolates (ArSe⁻). nih.govacs.org

Under photoirradiation, the Se-Se bond can undergo homolytic cleavage to generate arylseleno radicals. nih.gov These radicals can participate in a variety of reactions, including addition to unsaturated bonds and substitution reactions. nih.gov The reactivity of diaryl diselenides can be tuned by introducing different substituents on the aryl rings. Electron-withdrawing or electron-donating groups can influence the electronic properties of the selenium atom and the stability of the resulting reactive intermediates. nih.gov For example, diaryl diselenides with electron-deficient aryl groups have been shown to react efficiently with carbon-centered radicals. nih.gov

Contextualizing Bis(4-carboxyphenyl)diselenide within the Landscape of Functional Organoselenium Materials

This compound is a bifunctional molecule that combines the characteristic redox activity of the diselenide bond with the functionality of carboxylic acid groups. This dual nature makes it a valuable building block for more complex supramolecular structures and functional materials. The carboxylic acid moieties can participate in hydrogen bonding or be deprotonated to form carboxylates, which can coordinate to metal centers. scbt.com This allows for the construction of coordination polymers and metal-organic frameworks (MOFs). The diselenide bond, in turn, provides a redox-responsive linker that can be cleaved and reformed, imparting dynamic properties to the resulting materials. This unique combination of features positions this compound as a key component in the design of advanced materials with potential applications in catalysis, sensing, and drug delivery. rsc.orgresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10O4Se2 B3051826 Bis(4-carboxyphenyl)diselenide CAS No. 36297-88-8

Properties

IUPAC Name

4-[(4-carboxyphenyl)diselanyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O4Se2/c15-13(16)9-1-5-11(6-2-9)19-20-12-7-3-10(4-8-12)14(17)18/h1-8H,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBPGMBHXJYLHRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)[Se][Se]C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O4Se2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70327110
Record name Bis(4-carboxyphenyl)diselenide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70327110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36297-88-8
Record name Bis(4-carboxyphenyl)diselenide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70327110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Bis 4 Carboxyphenyl Diselenide and Analogues

Historical Evolution of Organoselenium Synthesis

The field of organoselenium chemistry dates back to 1836 with the isolation of the first organoselenium compound, diethyl selenide. wikipedia.org For nearly a century, progress was slow, partly due to the often malodorous and unstable nature of many simple organoselenium compounds. oup.comscielo.br Early research often involved preparing selenium analogues of sulfur compounds and noting their similarities and lower stability. scielo.br

A significant shift occurred in the 20th century. The recognition of the toxicity of selenium compounds in the 1930s was later balanced by the discovery that selenium is an essential dietary trace element. oup.com This dual nature spurred more rigorous investigation into the chemistry and biology of these compounds. The 1970s marked a turning point with two key discoveries: the identification of selenium's role in the active site of the mammalian enzyme glutathione (B108866) peroxidase and the development of the synthetically useful selenoxide elimination reaction. nih.govtandfonline.com These findings highlighted the importance of selenium in biological redox processes and its utility in organic synthesis, dramatically accelerating the development of the field. tandfonline.com

Established Synthetic Routes to Symmetrical Diaryl Diselenides

The construction of symmetrical diaryl diselenides is foundational in organoselenium chemistry. Various strategies have been developed to efficiently form the aryl-selenium bond and the diselenide bridge.

A range of methods exists for synthesizing symmetrical diaryl diselenides, generally falling into a few key categories. A primary approach involves the reaction of an aryl nucleophile, such as a Grignard reagent (ArMgBr) or an organolithium compound (ArLi), with elemental selenium. nih.govarkat-usa.org Another widely used strategy employs aryl boronic acids as the starting material, which react with a selenium source like selenium dioxide (SeO₂) or elemental selenium powder, often facilitated by a catalyst or mediator. tandfonline.comthieme-connect.com

Nucleophilic substitution reactions are also common, where an alkali metal diselenide (M₂Se₂), such as disodium (B8443419) diselenide (Na₂Se₂), displaces a leaving group on an aromatic ring. arkat-usa.org Suitable substrates for this reaction include activated aryl halides and aryl diazonium salts. arkat-usa.orgresearchgate.net Additionally, photochemical methods that proceed via radical mechanisms have been developed for forming C-Se bonds. nih.gov

A summary of common synthetic approaches is presented in the table below.

Starting MaterialReagent(s)Key Features
Grignard/Organolithium ReagentsElemental Selenium (Se)Forms C-Se bond via nucleophilic attack on selenium.
Aryl Boronic AcidsSeO₂/I₂ or Se/CatalystVersatile method with good functional group tolerance. tandfonline.comthieme-connect.com
Aryl Diazonium SaltsAlkali Metal Diselenide (M₂Se₂)High-yielding reaction for various aryl diselenides. arkat-usa.orgbenthamdirect.com
Aryl Halides (activated)Alkali Metal Diselenide (M₂Se₂)Effective for electron-deficient aromatic rings. researchgate.net

The reaction of aryl diazonium salts with a diselenide nucleophile is a robust and widely utilized method for preparing symmetrical diaryl diselenides. This method is particularly valuable for synthesizing derivatives with carboxylic acid groups, such as the ortho-isomer of the target compound, Bis(2-carboxyphenyl)diselenide (B1265892).

In a typical procedure, an aromatic amine, like anthranilic acid, is treated with sodium nitrite (B80452) in an acidic aqueous solution at low temperatures (0–5 °C) to generate the corresponding diazonium salt in situ. arkat-usa.orgmdpi.com This reactive intermediate is then added to a solution of an alkali metal diselenide, commonly disodium diselenide (Na₂Se₂) or dipotassium (B57713) diselenide (K₂Se₂). arkat-usa.orgmdpi.com The diselenide reagent is itself prepared in situ by reducing elemental selenium powder with a reducing agent such as sodium borohydride (B1222165) (NaBH₄) or hydrazine (B178648) (N₂H₄). arkat-usa.org The reaction proceeds via displacement of the diazonium group (N₂) by the diselenide anion (⁻SeSe⁻) to form the symmetrical diaryl diselenide.

Recent advancements have explored more environmentally benign conditions. For instance, a convenient method involves the reaction of aryl diazonium tetrafluoroborates with potassium selenocyanate (B1200272) (KSeCN) on an alumina (B75360) surface under mechanical ball-milling, which proceeds without a solvent, transition metal catalyst, or base. benthamdirect.com

Another important pathway to symmetrical diselenides is through the reductive coupling of organoselenocyanates (R-SeCN). This method can be highly chemoselective. Functionalized selenocyanates, which can be generated in situ from the corresponding alkyl or aryl halides and a selenocyanate salt, undergo facile reductive coupling to yield diselenides under mild conditions. rsc.org For example, treatment with benzyltriethylammonium tetrathiomolybdate (B108656) provides the corresponding diselenides in very good yields. rsc.orgcapes.gov.br

In a related approach, aryl selenocyanates can be converted to diselenides through hydrolysis. For example, the synthesis of dimethyl 5,5'-diselanediylbis(2-aminobenzoate) was achieved by first preparing the precursor methyl 2-amino-5-selenocyanatobenzoate. This intermediate was then treated with sodium hydroxide, which facilitated the formation of the diselenide linkage, providing the final product in high yield. nih.gov

Application of Diazonium Salts in Diselenide Formation

Targeted Synthesis of Bis(4-carboxyphenyl)diselenide from Carboxylic Acid Precursors

The synthesis of this compound specifically leverages the established chemistry of diaryl diselenide formation, starting from precursors that already contain the carboxylic acid functionality.

4-Aminobenzoic acid (also known as para-aminobenzoic acid or PABA) serves as an ideal precursor for the synthesis of this compound. sarex.comnih.gov The synthetic strategy is analogous to the well-documented synthesis of its ortho-isomer, Bis(2-carboxyphenyl)diselenide, from anthranilic acid. arkat-usa.orgmdpi.com

The synthesis involves a two-step, one-pot procedure:

Diazotization : 4-Aminobenzoic acid is converted into its corresponding diazonium salt. This is achieved by reacting it with sodium nitrite (NaNO₂) in the presence of a strong mineral acid, such as hydrochloric acid (HCl), at a reduced temperature (typically 0–5 °C) to ensure the stability of the diazonium salt.

Diselenide Formation : The freshly prepared diazonium salt solution is then added to a solution of disodium diselenide (Na₂Se₂). The diselenide solution is generated in situ by the reduction of elemental selenium with a suitable reducing agent like sodium borohydride. The diselenide anion attacks the diazonium salt, displacing the nitrogen gas and forming the stable Se-Se bond, which yields the target compound, this compound. The product precipitates from the acidic solution and can be collected by filtration.

This synthetic pathway is efficient and provides direct access to the desired molecule with the carboxylic acid groups intact.

A research study detailing the synthesis of a related compound, dimethyl 5,5'-diselanediylbis(2-aminobenzoate), started from methyl 2-aminobenzoate. nih.gov This demonstrates the viability of using aminobenzoic acid derivatives, where the carboxylic acid may be protected as an ester, to first introduce the selenium moiety and then form the diselenide.

Direct Synthesis and Yield Optimization Considerations

The direct synthesis of this compound, while not extensively detailed in dedicated literature, can be inferred from established methodologies for creating symmetrical diaryl diselenides. A prevalent and direct route involves the coupling of an appropriate aryl precursor with a selenium source, often under catalytic conditions. For this compound, the logical precursor is a 4-halobenzoic acid or its ester derivative.

A common method for preparing symmetrical diaryl diselenides is the reaction of an aryl halide with elemental selenium. rsc.orgrsc.org This approach is favored due to the stability and low cost of elemental selenium. gumed.edu.pl The synthesis of the isomeric compound, 2,2'-diselenobis(benzoic acid) (DSBA), has been achieved by reacting 2-carboxybenzenediazonium salt with sodium diselenide. arkat-usa.org The sodium diselenide was generated in situ through the reduction of elemental selenium powder with a reducing agent like sodium borohydride. arkat-usa.org This general strategy could be adapted for the 4-carboxy-substituted analogue.

Yield optimization for such syntheses is a multifactorial process. Key parameters that are frequently investigated to maximize product yield include:

Catalyst and Ligand Choice: In catalyzed reactions, the nature of the metal catalyst and any associated ligands can dramatically influence efficiency. bohrium.com

Solvent System: The choice of solvent is crucial, with high-boiling polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) often being effective. bohrium.comscispace.com More environmentally benign options like polyethylene (B3416737) glycol (PEG) and water have also been successfully employed. rsc.orgrsc.org

Base: The type and concentration of the base (e.g., KOH, NaOH) can significantly affect the reaction rate and yield. rsc.orgbohrium.com

Temperature and Reaction Time: Optimization of temperature and reaction duration is standard practice to ensure the reaction proceeds to completion while minimizing the formation of byproducts. bohrium.com

Energy Input: Alternative energy sources such as ultrasound have been shown to facilitate the formation of the reactive diselenide species, potentially improving yields and reducing reaction times compared to conventional heating. arkat-usa.org

One established procedure for creating derivatives of bis(2-carboxyphenyl)diselenide involves its reaction with thionyl chloride (SOCl₂) to generate 2-(chloroseleno)benzoyl chloride, which is then reacted with various amines. tandfonline.com The existence of this protocol implies that the parent diselenide is accessible through established synthetic routes.

Advanced Synthetic Strategies and Methodological Innovations

Catalytic Systems in Diselenide Bond Formation

The formation of the selenium-selenium bond in diaryl diselenides is greatly facilitated by transition metal catalysis, which allows for the use of stable and readily available precursors. Copper and palladium-based systems are the most extensively studied for this transformation.

Copper-Catalyzed Systems: Copper catalysis is a cornerstone of modern C-Se bond formation and diselenide synthesis. nih.gov A variety of copper sources, including copper(I) iodide (CuI), copper(I) oxide (Cu₂O), and copper oxide (CuO) nanoparticles, have been successfully employed. bohrium.comscispace.comresearchgate.net These reactions often couple aryl halides with elemental selenium. rsc.orgnih.gov The efficiency of these systems can be enhanced by using ligands, such as terpyridine, which can stabilize copper intermediates. bohrium.com Furthermore, heterogeneous catalysts, like copper-based metal-organic frameworks (MOF-199) or copper ferrite (B1171679) (CuFe₂O₄) nanoparticles, offer advantages in terms of easy separation and recyclability. rsc.orgrsc.orgrsc.org Polyoxomolybdate-based copper complexes have also emerged as highly efficient catalysts that can function at very low loadings (e.g., 0.5 mol%). bohrium.comrsc.org

Palladium-Catalyzed Systems: Palladium catalysts are also effective for synthesizing selenium-containing compounds. For instance, palladium complexes can catalyze the addition of diaryl diselenides to terminal alkynes. rsc.org In other applications, palladium catalysts like PdCl₂(dppf) in the presence of zinc have been used for the cross-coupling of diaryl diselenides with aryl bromides to form unsymmetrical diaryl selenides, demonstrating the catalyst's ability to activate the Se-Se bond. thieme-connect.com Palladium catalysis has also been instrumental in developing carbonylative syntheses to produce aryl selenoesters from diaryl diselenides and aryl iodides. nih.govfapesp.br

Other Catalytic Approaches: While less common, other metals like iron have been reported to catalyze the reaction between aryl halides and selenium. rsc.org Additionally, metal-free catalytic systems have been developed. One such system uses trimethylsilyl (B98337) cyanide (TMSCN) to catalyze the formation of diselenides from boronic acids and elemental selenium, proceeding through a radical pathway. researchgate.net

Table 1: Overview of Catalytic Systems for Diaryl Diselenide Synthesis To view the full table, scroll to the right.

Catalyst System (Catalyst, Ligand, Base)PrecursorsSolventTemperature (°C)Product TypeMax. Yield (%)Citation
CuI, Mtpy, KOHAryl Iodide + Diorganyl DiselenideDMSO110Unsymmetrical SelenidesGood bohrium.com
CuI, N/A, N/AAryl Halide + Elemental SeWater100Symmetrical Diselenides96 rsc.orgnih.gov
MOF-199, N/A, NaOHAryl Halide + Elemental SePEG130Symmetrical Diselenides98 rsc.org
Polyoxomolybdate-Cu, N/A, KOHAryl Iodide + Elemental SeDMSO120Symmetrical Diselenides96 bohrium.comrsc.org
CuFe₂O₄, N/A, N/AOrganoboronic Acid + Diphenyl DiselenidePEG-400RTUnsymmetrical SelenidesHigh rsc.orgrsc.org
PdCl₂(dppf), Zn, N/AAryl Bromide + Diphenyl DiselenideTHFRefluxUnsymmetrical SelenidesExcellent thieme-connect.com
TMSCN, N/A, N/ABoronic Acid + Elemental SeN/AN/ASymmetrical DiselenidesGood researchgate.net

Exploration of Alternative Precursors and Reaction Conditions

Innovation in the synthesis of diaryl diselenides also extends to the use of alternative starting materials and non-traditional reaction conditions that offer improved safety, sustainability, and efficiency.

Alternative Precursors: While aryl halides are common precursors, organoboronic acids have gained significant attention due to their stability, low toxicity, and broad functional group compatibility. rsc.org They can be coupled with elemental selenium or diaryl diselenides, often under copper or metal-free catalysis. rsc.orgresearchgate.net Aryl diazonium salts represent another class of precursors, which can be reacted with an in-situ generated alkali metal diselenide to form symmetrical diaryl diselenides. arkat-usa.org The choice of selenium source is also a key consideration, with a strong trend towards using elemental selenium powder due to its stability, low toxicity, and cost-effectiveness compared to more volatile and hazardous selenium reagents. gumed.edu.pl

Innovative Reaction Conditions: To address the environmental concerns associated with traditional organic synthesis, several innovative reaction conditions have been explored:

Mechanochemical Synthesis: This solvent-free approach involves the mechanical grinding of reactants. For instance, symmetrical diselenides can be obtained by grinding an organic halide, magnesium metal, and elemental selenium, a process known as liquid-assisted grinding (LAG). nih.govdntb.gov.ua This method avoids bulk solvents and can be applied to a diverse range of substrates. nih.gov

Green Solvents: The use of environmentally benign solvents such as water and polyethylene glycol (PEG) has been successfully demonstrated for copper-catalyzed diselenide synthesis. rsc.orgrsc.org

Microwave Irradiation: Microwave-assisted synthesis has been shown to dramatically reduce reaction times. CuO nanoparticle-catalyzed coupling of aryl iodides with elemental selenium proceeds in a very short time under microwave irradiation. researchgate.net

Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source that can promote reactions. It has been effectively used to prepare alkali metal diselenides in water, which are then used in subsequent reactions to form the final diaryl diselenide product. arkat-usa.org

Table 2: Alternative Precursors and Conditions for Diaryl Diselenide Synthesis To view the full table, scroll to the right.

Precursor(s)Selenium SourceReaction Conditions (Method/Catalyst/Solvent)Product TypeMax. Yield (%)Citation
Organic Halide, MgElemental SeMechanochemical (LAG)Symmetrical DiselenidesGood nih.govdntb.gov.ua
Aryl HalideElemental SeCuO Nanoparticles / MicrowaveSymmetrical DiselenidesExcellent researchgate.net
2-Carboxybenzenediazonium SaltElemental Se / NaBH₄Ultrasound / WaterSymmetrical Diselenides (DSBA)91 arkat-usa.org
Arylboronic AcidElemental SeMetal-Free / TMSCNSymmetrical DiselenidesGood researchgate.net
Aryl IodideElemental SeCuI / WaterSymmetrical Diselenides96 rsc.orgnih.gov
Aryl HalideElemental SeMOF-199 / PEGSymmetrical Diselenides98 rsc.org

Spectroscopic and Structural Characterization of Bis 4 Carboxyphenyl Diselenide

Advanced Spectroscopic Techniques for Molecular Elucidation

Spectroscopic methods are fundamental to the characterization of Bis(4-carboxyphenyl)diselenide, each providing unique insights into its molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ⁷⁷Se)

NMR spectroscopy is a powerful tool for defining the structure of this compound in solution.

¹H NMR: The proton NMR spectrum displays signals corresponding to the aromatic protons on the phenyl rings. These signals typically appear in the aromatic region (around 7.0-8.5 ppm), and their splitting patterns provide information about the substitution on the rings. rsc.orgmdpi.com

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by identifying all unique carbon environments within the molecule. This includes the carbons of the phenyl rings and, notably, the carboxyl group carbons. rsc.orgmdpi.com

⁷⁷Se NMR: As selenium possesses an NMR-active isotope, ⁷⁷Se, this technique is invaluable for directly probing the selenium environment. For diselenides, the ⁷⁷Se NMR chemical shifts are characteristic and typically fall within a specific range (δ 250–450 ppm), which helps to confirm the presence of the Se-Se bond. organicchemistrydata.org Diphenyl diselenide is often used as an external reference for ⁷⁷Se NMR, with a chemical shift of δ = 461 ppm. rsc.org

Table 1: Representative NMR Data for Diselenide Compounds

Nucleus Chemical Shift (δ) Range (ppm) Remarks
¹H 7.0 - 8.5 Aromatic protons
¹³C 120 - 150 Aromatic and carboxyl carbons

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is employed to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies.

Carboxylic Acid Group: A broad absorption band is typically observed in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid dimer. The C=O stretching vibration of the carboxyl group gives rise to a strong, sharp peak, usually around 1700 cm⁻¹.

Aromatic Ring: C-H stretching vibrations of the aromatic ring are observed above 3000 cm⁻¹, while C=C stretching vibrations within the ring appear in the 1400-1600 cm⁻¹ region.

C-Se and Se-Se Bonds: The C-Se stretching vibration is typically found in the fingerprint region of the spectrum, at lower wavenumbers. The Se-Se stretching frequency is weak and appears at very low wavenumbers, often around 285 cm⁻¹.

Table 2: Key FT-IR Vibrational Frequencies for this compound

Functional Group Vibrational Mode Wavenumber (cm⁻¹)
Carboxylic Acid O-H stretch (dimer) 2500-3300 (broad)
Carboxylic Acid C=O stretch ~1700
Aromatic Ring C=C stretch 1400-1600

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. For this compound, the spectrum is characterized by absorptions arising from π → π* transitions within the aromatic rings and n → σ* transitions associated with the diselenide bond. The presence of the carboxyl groups can influence the position and intensity of these absorption bands. oecd.org

Mass Spectrometry (MS)

Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the molecular formula, C₁₄H₁₀O₄Se₂. mdpi.com The fragmentation pattern observed in the mass spectrum can also offer structural information.

Elemental Composition Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and other elements in the compound. For this compound (C₁₄H₁₀O₄Se₂), the theoretical elemental composition can be calculated and compared with experimental values to confirm the purity and identity of the synthesized compound. mdpi.com

Table 3: Theoretical Elemental Composition of this compound

Element Symbol Atomic Weight Number of Atoms Total Weight Percentage
Carbon C 12.01 14 168.14 42.01%
Hydrogen H 1.01 10 10.10 2.52%
Oxygen O 16.00 4 64.00 16.00%
Selenium Se 78.96 2 157.92 39.47%

| Total | | | | 400.16 | 100.00% |

Solid-State Structural Analysis and Crystallography

Table 4: Chemical Compound Names

Compound Name
This compound

X-ray Diffraction for Molecular Geometry and Packing

Single-crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement of crystalline solids. drugdiscoverytoday.com This technique provides detailed information, including the dimensions of the unit cell (the basic repeating block of the crystal), the symmetry of the crystal lattice (described by its space group), and the exact coordinates of each atom. uta.edu From these data, crucial geometric parameters such as bond lengths, bond angles, and torsion (dihedral) angles can be calculated, offering a complete picture of the molecule's conformation.

While specific crystallographic data for this compound (also known as 4,4'-diselanediyldibenzoic acid) is not extensively detailed in the surveyed literature, data from closely related structures, such as its isomer 2,2'-diselanediyldibenzoic acid, provides insight into the expected structural features. For example, a crystal structure of 2,2'-diselanediyldibenzoic acid complexed with dimethylformamide was found to crystallize in the monoclinic system with the space group P21/c. researchgate.net This demonstrates the type of detailed information that can be obtained.

The arrangement of molecules within the crystal lattice, known as crystal packing, is also determined from X-ray diffraction data. This reveals how individual molecules orient themselves and interact with their neighbors to build the macroscopic crystal.

Table 1: Typical Molecular Geometry Parameters for Diaryl Diselenides

ParameterTypical Value/RangeDescription
Se-Se Bond Length~ 2.3 ÅThe covalent bond distance between the two selenium atoms.
C-Se Bond Length~ 1.9 - 2.0 ÅThe covalent bond distance between a carbon atom of the phenyl ring and a selenium atom.
C-Se-Se Bond Angle~ 95° - 105°The angle formed by a carbon atom and the two selenium atoms.
C-Se-Se-C Torsion Angle~ 75° - 90°The dihedral angle describing the twist around the Se-Se bond.

This table presents generalized data for the diaryl diselenide class of compounds based on established research.

Analysis of Intermolecular Interactions in Crystalline Architectures

The crystal architecture of this compound is stabilized by a variety of non-covalent intermolecular interactions, which dictate the supramolecular assembly. mdpi.com The presence of the carboxylic acid functional groups at the para positions of the phenyl rings is the most significant factor driving the formation of robust supramolecular synthons.

Hydrogen Bonding: The primary and strongest intermolecular interaction in the crystal structure is expected to be hydrogen bonding between the carboxylic acid groups. Carboxylic acids commonly form highly stable, hydrogen-bonded dimers through a recognizable R²₂(8) ring motif. In this arrangement, the hydroxyl hydrogen of one molecule forms a hydrogen bond with the carbonyl oxygen of a neighboring molecule, and vice-versa. This typically results in the formation of extended chains or sheets throughout the crystal lattice. nih.gov

π-π Stacking: The aromatic phenyl rings can stack on top of one another, an interaction driven by favorable electrostatic and van der Waals forces.

C-H···O Interactions: Hydrogen atoms attached to the phenyl rings can act as weak hydrogen bond donors to the oxygen atoms of nearby carboxylic acid groups. nih.gov

C-H···π Interactions: The electron-rich face of a phenyl ring can act as a weak hydrogen bond acceptor for C-H groups of adjacent molecules.

These collective interactions result in a highly organized, three-dimensional supramolecular architecture. The specific arrangement and relative strength of these forces determine the final crystalline form.

Table 2: Potential Intermolecular Interactions in Crystalline this compound

Interaction TypeDonorAcceptorSignificance
Strong Hydrogen BondCarboxyl -OHCarbonyl C=OPrimary driving force for supramolecular assembly, often forming dimers. nih.gov
Weak Hydrogen BondPhenyl C-HCarbonyl C=OContributes to the stability and specificity of the crystal packing. nih.gov
π-π StackingPhenyl RingPhenyl RingInfluences the packing of the aromatic cores.
C-H···π InteractionPhenyl C-HPhenyl RingProvides additional stabilization to the crystal lattice.

Chemical Reactivity and Mechanistic Investigations of Bis 4 Carboxyphenyl Diselenide

Intrinsic Redox Chemistry of the Diselenide (Se-Se) Bond

The diselenide bond is the most prominent structural feature of bis(4-carboxyphenyl)diselenide, conferring unique redox properties upon the molecule. This bond's flexibility allows it to be sensitive to both reductive and oxidative stimuli, enabling it to participate in electron transfer processes and cycle between different oxidation states. scbt.comrsc.org This redox activity is central to the chemical reactivity of the compound.

The oxidation of the diselenide bond in this compound can proceed stepwise to yield various oxidized selenium species, such as selenoxides and seleninic acids. rsc.org Common oxidizing agents like hydrogen peroxide (H₂O₂) or peracids can facilitate these transformations.

The initial oxidation step typically involves the formation of a selenenic acid (RSeOH) intermediate. mdpi.com Further oxidation of this species leads to the corresponding seleninic acid (RSeO₂H). rsc.orgmdpi.com In the presence of strong oxidizing agents, the oxidation can even proceed to a selenonic acid (RSeO₃H). mdpi.com A mechanistic study on the related compound diphenyl diselenide using H₂O₂ showed that the process involves the cleavage of the selenium-selenium bond and the subsequent formation of phenylseleninic acid. nih.gov The oxidation of diselenides can be a complex process, potentially involving different diastereomeric diselenoxides if the molecule is unsymmetrical. nih.gov

The general pathway for the oxidation of a diselenide (RSeSeR) can be summarized as follows:

Step 1 (Oxidation to Selenenic Acid): The diselenide reacts with an oxidant, leading to the cleavage of the Se-Se bond and formation of selenenic acid intermediates.

Step 2 (Further Oxidation to Seleninic Acid): The selenenic acid intermediate can be further oxidized to the more stable seleninic acid. rsc.org

This reactivity is fundamental to the role of some organoselenium compounds as catalysts in oxidation reactions. nih.gov

The diselenide bond can be readily reduced to form the corresponding selenol (or selenolate anion) species. This transformation is a key step in many synthetic applications of diselenides. Common reducing agents such as sodium borohydride (B1222165) (NaBH₄) are effective for this purpose. tandfonline.comajrconline.org

The mechanism involves the nucleophilic attack of the hydride from NaBH₄ on one of the selenium atoms, leading to the cleavage of the Se-Se bond. This generates two equivalents of the corresponding selenolate (RSe⁻), which upon protonation (e.g., during workup) yield the selenol (RSeH).

General Reduction Reaction: R-Se-Se-R + 2H⁺ + 2e⁻ (from reducing agent) → 2 R-SeH

This reduction is a critical step for generating nucleophilic selenium species, which can then be used in further synthetic transformations. ajrconline.org

The selenium-selenium bond can be cleaved through several pathways, including oxidative, reductive, or homolytic cleavage. researchgate.net

Reductive Cleavage: As discussed above, reducing agents like NaBH₄ cleave the bond to form two selenolate anions. tandfonline.com

Oxidative Cleavage: Strong oxidants like H₂O₂ can cleave the bond, ultimately forming seleninic acids. nih.gov

Homolytic Cleavage: The Se-Se bond can also be cleaved homolytically by heat or light to generate selanyl (B1231334) radicals (RSe•), although this is less common in the context of the reactions discussed.

The versatility of diselenides stems from the ease with which the Se-Se bond can be cleaved to generate these different reactive species. researchgate.net Recombination of selanyl radicals or oxidation of selenols can lead back to the formation of the diselenide bond.

Mechanisms of Reduction to Selenol Species

Nucleophilic and Electrophilic Properties of Selenium Centers

The selenium atoms in this compound can exhibit both nucleophilic and electrophilic character, depending on the reaction conditions and the nature of the reacting species. ajrconline.orgresearchgate.net

Nucleophilic Character: Following the reductive cleavage of the diselenide bond, the resulting selenolate anion (ArSe⁻) is a potent nucleophile. ajrconline.org It can react with various electrophiles, such as alkyl halides, to form new carbon-selenium bonds, yielding selenides. tandfonline.com This reactivity is a cornerstone of organoselenium chemistry.

Electrophilic Character: The selenium atoms in the diselenide bond itself can act as electrophiles. More commonly, electrophilic selenium species are generated from the diselenide. For instance, reaction with halogens (e.g., Br₂) or sulfuryl chloride can convert the diselenide into a selenenyl halide (ArSeX). wiley-vch.de These selenenyl halides are strong electrophiles that readily react with a wide range of nucleophiles, including alkenes and enolates. wiley-vch.de The phenylselenenyl cation (PhSe⁺) has also been proposed as an intermediate in certain reactions. wiley-vch.de

Specific Chemical Reactions and Transformations

The carboxylic acid groups of this compound can undergo typical reactions of this functional group, such as esterification or amidation. These reactions generally require the activation of the carboxyl group. For the related isomer, bis(2-carboxyphenyl)diselenide (B1265892), this has been demonstrated by converting the carboxylic acid to an acid chloride. tandfonline.comresearchgate.netsemanticscholar.org

A common method involves reacting the di-acid with an agent like thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding bis(acyl chloride), bis[4-(chlorocarbonyl)phenyl]diselenide. tandfonline.com This highly reactive intermediate can then be treated with various nucleophiles, such as alcohols or amines, to form esters or amides, respectively. mdpi.comnih.gov For example, the reaction of bis[(2-chlorocarbonyl)phenyl] diselenide with amines or phenols yields the corresponding dicarbamoyl or diester derivatives. mdpi.com Similarly, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can be used to facilitate the formation of amide bonds directly from the carboxylic acid without isolating the acid chloride. mdpi.com

Table of Reaction Examples for Carboxylic Acid Derivatives (based on isomers)

Starting Material (Isomer)Reagent(s)Product TypeReference
Bis(2-carboxyphenyl)diselenide1. SOCl₂, DMF (cat.) 2. Amines/Amino Acid EstersAmides tandfonline.com
Bis[(2-chlorocarbonyl)phenyl] diselenidePhenols, Aminophenols, other AminesEsters, Amides mdpi.com
Bis(2-carboxyphenyl)diselenide1. DCC, DMAP 2. 2-PicolylamineAmide mdpi.com

These examples, while performed on the ortho-isomer, illustrate the established reactivity of the carboxylic acid functionality in this class of diselenides, a reactivity that is directly applicable to this compound.

Ligand Exchange and Substitution Reactions at Selenium

The selenium atoms in this compound are susceptible to substitution reactions, a characteristic feature of diselenides. researchgate.net This reactivity allows for the cleavage of the diselenide bond and the formation of new bonds with other atoms or functional groups. While detailed mechanistic studies specifically on ligand exchange reactions involving this compound are not extensively documented in the reviewed literature, the compound's utility as a precursor in the synthesis of other organoselenium compounds provides insight into its substitution reactivity.

One notable application involves its use in the preparation of 1,2-benzisoselenazol-3(2H)-one derivatives. In this process, this compound is treated with thionyl chloride (SOCl₂) in the presence of a catalytic amount of dimethylformamide (DMF). This reaction generates an intermediate, 2-(chloroseleno)benzoyl chloride, which subsequently reacts with various amines, amino acids, or amino acid methyl ester hydrochlorides to yield the desired benzisoselenazolone products. tandfonline.com This synthetic route inherently involves a substitution reaction at the selenium center, where the other selenium moiety is replaced by a chlorine atom, which is then further substituted by a nitrogen atom from the amine-containing reactant.

The general reactivity of diselenides in substitution reactions can be influenced by both steric and electronic factors. For instance, electron-withdrawing groups on the aromatic ring can impact the nucleophilicity and reaction rates of the diselenide core.

Interaction with Thiol Systems and Redox Cycling

This compound and analogous aromatic diselenides exhibit significant interactions with thiol-containing molecules, such as the biologically ubiquitous glutathione (B108866) (GSH). This interaction is central to their ability to undergo redox cycling and mimic the activity of the selenoenzyme glutathione peroxidase (GPx). rsc.orgnih.govfrontiersin.orgnih.govnih.gov The process is a key aspect of their antioxidant and, paradoxically, pro-oxidant activities.

The fundamental reaction involves the reduction of the diselenide (R-Se-Se-R) by a thiol (R'-SH). This thiol-diselenide exchange proceeds via the formation of a selenyl sulfide (B99878) intermediate (R-Se-S-R'). A second thiol molecule then reacts with the selenyl sulfide to generate the corresponding selenol (R-SeH) and a disulfide (R'-S-S-R'). nih.gov

The catalytic cycle, in the context of GPx mimicry, can be summarized as follows:

The diselenide is reduced by two equivalents of a thiol (e.g., GSH) to form two equivalents of the corresponding selenol.

The selenol then reduces a hydroperoxide (e.g., H₂O₂), becoming oxidized to a selenenic acid (R-SeOH).

The selenenic acid reacts with another thiol molecule to form the selenyl sulfide intermediate.

Finally, the selenyl sulfide reacts with a second thiol molecule to regenerate the selenol and produce the oxidized thiol (disulfide), thus completing the catalytic cycle. nih.gov

This redox cycling can have significant biological implications. The depletion of GSH and the generation of reactive oxygen species (ROS), such as superoxide (B77818) radicals, can occur during this process. researchgate.netmdpi.com The reaction of the diselenide with GSH can lead to the formation of selenol intermediates that further react with molecular oxygen to produce superoxide. mdpi.commdpi.com This pro-oxidant activity is believed to contribute to the cytotoxic effects of some diselenides against cancer cells. mdpi.commdpi.com

The efficiency of this catalytic cycle is influenced by the substituents on the aromatic rings of the diselenide. rsc.org For instance, the presence of the carboxylic acid groups in this compound can modulate its solubility and interaction with biological systems. The ability of diselenides to react with critical thiol groups on enzymes or other proteins is also a proposed mechanism for their biological activity. bibliotekanauki.pl

Table 1: Key Intermediates in the Redox Cycling of this compound with Thiols

Intermediate SpeciesChemical Formula/StructureRole in Redox Cycle
SelenolAr-SeHActive species that reduces peroxides
Selenenic AcidAr-SeOHOxidized intermediate after peroxide reduction
Selenyl SulfideAr-Se-S-R'Formed from reaction of selenenic acid with a thiol

Ar represents the 4-carboxyphenyl group.

Table 2: Comparison of GPx-like Activity of Selected Organoselenium Compounds

CompoundSubstrate(s)Catalytic Activity/EfficiencyReference
2,2'-diseleno-bis-beta-cyclodextrinH₂O₂, tert-butyl hydroperoxide, cumenyl hydroperoxide with glutathione7.4, 4.5, and 10.2 U/µmol, respectively nih.gov
Di-(o-formylcyclohex-1-ene)diselenideThiophenol (PhSH) and tert-butyl hydroperoxide (TBHP)More efficient than ebselen (B1671040) and bis(o-formylphenyl)diselenide nih.gov
Ferrocene-based diselenidesThiol peroxidase-like activityActivity influenced by intramolecular N···Se coordination mdpi.com

Computational Chemistry and Theoretical Studies of Bis 4 Carboxyphenyl Diselenide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that makes it ideal for studying medium to large-sized molecules like Bis(4-carboxyphenyl)diselenide. DFT calculations are used to determine the electronic structure of a molecule, from which a wide range of properties can be derived. Studies on analogous diaryl diselenides frequently employ DFT to understand their geometry, stability, and reactivity. indianchemicalsociety.comresearchgate.net

The electronic character of a molecule is defined by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). The energy of the HOMO relates to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy difference between these two orbitals, the HOMO-LUMO gap (Egap), is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. researchgate.net A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule will be more reactive.

For diaryl diselenides, DFT calculations show that the HOMO is typically a π-orbital distributed over the aromatic rings and the selenium atoms, while the LUMO is often the σ* anti-bonding orbital of the Se-Se bond. This configuration is key to the characteristic chemistry of diselenides, where the relatively weak Se-Se bond can be readily cleaved.

Table 1: Conceptual Frontier Orbital Data for Diaryl Diselenides based on Analogue Studies This table is illustrative and based on findings for diphenyl diselenide and general principles of substituent effects.

CompoundSubstituent EffectExpected Impact on HOMO EnergyExpected Impact on LUMO EnergyPredicted HOMO-LUMO Gap (Egap)Reference Analogue Egap
Diphenyl diselenideNone (Reference)--High~5.20 eV researchgate.netmdpi.comsciforum.net
This compoundElectron-withdrawing (-COOH)Lowered (Stabilized)Lowered (Stabilized)Altered, potentially smallerN/A
Bis(4-methoxyphenyl)diselenideElectron-donating (-OCH₃)Raised (Destabilized)Slightly RaisedSmallerN/A

DFT is an invaluable tool for mapping the energetic landscape of a chemical reaction. By calculating the energies of reactants, intermediates, transition states, and products, a complete reaction profile can be constructed. This allows for the determination of activation energies and reaction thermodynamics, providing a detailed understanding of the reaction mechanism.

For this compound, a key reaction of interest is its reduction, which is the first step in its well-known antioxidant catalytic cycle that mimics the enzyme glutathione (B108866) peroxidase (GPx). acs.org DFT studies on diphenyl diselenide have investigated its reduction by reagents like sodium borohydride (B1222165) (NaBH₄). mdpi.comsciforum.net These studies use methods like the Nudged Elastic Band (NEB) to locate the minimum energy pathway and identify the transition state, revealing that the reaction proceeds via a hydride transfer to one of the selenium atoms. researchgate.netmdpi.com

Similarly, DFT calculations can elucidate the subsequent steps in the GPx cycle, such as the reaction of the resulting selenol (ArSeH) with hydroperoxides and the reaction of the intermediate selenenic acid (ArSeOH) with thiols. indianchemicalsociety.com Computational studies on various diaryl diselenides have shown that intramolecular interactions, for example between a nitrogen atom and the selenium center, can significantly affect the energetics of the catalytic cycle and thus the compound's antioxidant activity. indianchemicalsociety.comacs.org Molecular docking studies, often used in conjunction with DFT, can further clarify how these molecules interact with biological targets, such as the cysteine residues of enzymes. nih.gov

DFT methods can accurately predict a range of spectroscopic parameters, which aids in the characterization of compounds and the interpretation of experimental spectra.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used with DFT, is a reliable way to calculate NMR chemical shifts (¹H, ¹³C, and ⁷⁷Se). nih.gov For organoselenium compounds, predicting the ⁷⁷Se chemical shift is particularly important. Studies have shown a strong correlation between calculated and experimental ⁷⁷Se NMR shifts in diaryl diselenides. nih.gov These calculations can help assign peaks and understand how the electronic environment around the selenium nucleus is affected by substituents and conformation. nih.govrsc.org

Vibrational Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule, corresponding to its Infrared (IR) and Raman spectra. This is useful for identifying characteristic functional group vibrations, such as the O-H and C=O stretches of the carboxylic acid groups and the C-Se bond vibrations in this compound.

Electronic Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Visible spectrum. Studies on diphenyl diselenide have successfully used TD-DFT to assign the observed absorption bands to specific electronic transitions, such as the n→π* and π→π* transitions. researchgate.netresearchgate.net

Table 2: Conceptual Comparison of Experimental vs. DFT-Predicted Spectroscopic Data This table illustrates the typical application and expected correlation for a compound like this compound.

Spectroscopic TechniqueParameterTypical Experimental Value (Analogue)Computational MethodTypical Calculated Value
UV-Visibleλmax (π→π)~242 nm (Diphenyl diselenide) researchgate.netTD-DFTCorrelates well with experiment researchgate.net
UV-Visibleλmax (n→π)~333 nm (Diphenyl diselenide) researchgate.netTD-DFTCorrelates well with experiment researchgate.net
NMRδ (⁷⁷Se)~460 ppm (Diphenyl diselenide) rsc.orgGIAO-DFTPredicts trends with substituents nih.gov
IRν (C=O)~1700 cm⁻¹DFTTypically within a small % error

Elucidation of Reaction Mechanisms and Transition States

Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior

While DFT calculations are excellent for static, minimum-energy structures, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. This provides a dynamic picture of a compound's behavior, including its conformational flexibility and interactions with its environment (e.g., solvent or a biological macromolecule).

MD simulations are also used to study how these molecules interact with larger systems. For instance, simulations have been used to explore the non-covalent binding of diphenyl diselenide within the active sites of viral proteases, revealing key interactions like π-stacking. researchgate.netacs.org Such studies are critical for understanding the mechanisms of biological activity and for drug design.

Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics for Organoselenium Compounds (General)

Quantitative Structure-Activity Relationship (QSAR) modeling is a cheminformatics approach that aims to correlate the chemical structure of a series of compounds with their biological activity. Instead of testing every possible compound, QSAR models use statistical methods to build a mathematical equation that can predict the activity of new, untested molecules. researchgate.netasianpubs.org

For organoselenium compounds, QSAR studies are valuable for optimizing therapeutic potential while minimizing toxicity. A typical QSAR study involves several steps:

Data Set Assembly: A collection of organoselenium compounds with experimentally measured biological activity (e.g., IC₅₀ values for enzyme inhibition) is gathered.

Descriptor Calculation: For each molecule, a large number of numerical "descriptors" are calculated. These can be constitutional (e.g., molecular weight, number of rings), topological, geometric, or quantum-chemical (e.g., HOMO/LUMO energies, dipole moment) descriptors.

Model Building: Statistical techniques, such as multiple linear regression (MLR), are used to find the best correlation between a subset of descriptors and the biological activity.

Validation: The resulting model is rigorously validated using internal and external test sets of compounds to ensure its predictive power and robustness.

A recent study successfully developed a QSAR model to predict the anti-leishmanial activity of a series of organoselenium compounds. researchgate.net The final model used descriptors related to molecular shape and electronic properties to accurately predict the inhibitory activity (pIC₅₀). researchgate.net Such models provide valuable insights into the structural features that are essential for a desired biological effect and can guide the rational design of more potent organoselenium-based therapeutic agents.

Advanced Applications in Chemical Research

Catalysis and Organocatalysis

Bis(4-carboxyphenyl)diselenide and its derivatives are increasingly recognized for their catalytic prowess, particularly in reactions mimicking biological processes and in facilitating key steps in organic synthesis. Organocatalysis, a branch of catalysis that utilizes small organic molecules, is a field where such compounds show particular promise. wikipedia.orgsemanticscholar.org

Glutathione (B108866) Peroxidase (GPx) Mimicry and Thiol Peroxidase-like Catalysis

A prominent feature of this compound is its ability to mimic the function of the selenoenzyme glutathione peroxidase (GPx). indianchemicalsociety.comxuslab.comtmrjournals.com This enzyme is crucial in biological systems for its role in reducing harmful peroxides, thereby protecting cells from oxidative damage. indianchemicalsociety.comtmrjournals.com The catalytic activity of diselenides in this context is attributed to the redox-active selenium center. The mechanism involves the reduction of the diselenide by a thiol, such as glutathione or thiophenol, to form a selenol. This selenol then reacts with a peroxide, like hydrogen peroxide, to form a selenenic acid, which is subsequently reduced back to the selenol by another thiol molecule, completing the catalytic cycle and producing a disulfide. tmrjournals.commdpi.com

The efficiency of this catalytic process can be influenced by the molecular structure of the diselenide. For instance, studies on various diaryl diselenides have shown that the presence of certain functional groups can significantly impact their GPx-like activity. mdpi.com Research has demonstrated that diselenides with ortho-coordinating nitro groups or non-conjugated N,N'-dimethylamino groups exhibit enhanced thiol peroxidase-like activities. ias.ac.in The catalytic activity of these compounds is often evaluated by monitoring the oxidation of a thiol, like thiophenol, in the presence of hydrogen peroxide. mdpi.comias.ac.in

Oxygen-Transfer Catalysis in Organic Synthesis

Organoselenium compounds, including diselenides, serve as effective catalysts for oxygen-transfer reactions, which are fundamental in organic synthesis. nih.gov In the presence of an oxidant such as hydrogen peroxide or tert-butyl hydroperoxide (TBHP), diselenides can be oxidized to more reactive selenium species, like seleninic acids or their anhydrides. nih.govresearchgate.net These species can then transfer an oxygen atom to a substrate, facilitating transformations such as the oxidation of sulfides to sulfoxides and sulfones, or the epoxidation of alkenes. researchgate.net

The catalytic utility of this compound in this area stems from its conversion to the corresponding seleninic acid, which is the active catalytic species. This process is crucial for various oxidative transformations. researchgate.netfrontiersin.org For example, 2-nitrobenzeneseleninic acid, which can be prepared from the corresponding diselenide, is a well-known catalyst for hydrogen peroxide oxidations. researchgate.net The carboxylic acid groups on this compound can potentially modulate the reactivity and solubility of the catalyst, offering advantages in specific reaction systems.

Catalysis in Chemo-selective Transformations

The catalytic properties of this compound and related compounds extend to promoting chemo-selective transformations. Chemo-selectivity, the ability to react with one functional group in the presence of others, is a critical aspect of modern organic synthesis. Organoselenium catalysts have been employed in various selective oxidation reactions. For instance, selenium(IV) oxide, a related selenium compound, can selectively oxidize the methylene (B1212753) group of enolizable ketones to α-diketones. researchgate.net

While specific examples detailing the use of this compound in a wide range of chemo-selective transformations are still emerging, its foundational catalytic activities suggest significant potential. The ability of the diselenide moiety to be fine-tuned through the introduction of different substituents on the phenyl rings allows for the development of catalysts with tailored selectivity for specific applications. mdpi.com

Materials Science and Engineering

The rigid structure and functional end-groups of this compound make it an attractive building block for the construction of advanced materials with unique properties and applications.

Utilization as Linkers or Building Blocks for Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. rsc.orgrsc.org These materials are of great interest due to their high porosity, tunable structures, and potential applications in gas storage, separation, and catalysis. rsc.orgrsc.org The dicarboxylic acid functionality of this compound makes it an ideal candidate for use as an organic linker in the synthesis of MOFs and coordination polymers. rsc.orgresearchgate.net

The length and geometry of the linker are crucial in determining the topology and properties of the resulting framework. The use of ligands like this compound can lead to the formation of novel 2D or 3D structures. researchgate.net For instance, various dicarboxylate ligands have been successfully used to construct MOFs with d¹⁰ metal ions like Zn²⁺ and Cd²⁺. rsc.org The incorporation of the diselenide bond into the framework can also impart redox activity to the material, opening up possibilities for its use in catalytic applications or as a redox-responsive material. tcichemicals.com

Development of Functional Organic Materials (e.g., Liquid Crystalline Materials)

Liquid crystals are a state of matter that possesses properties between those of conventional liquids and solid crystals. The molecules in a liquid crystal can flow like a liquid, but their arrangement maintains a degree of order. The molecular architecture, including the rigid core and terminal groups, is a key determinant of liquid crystalline behavior.

The introduction of specific structural units, such as 1,3,4-oxadiazole (B1194373) rings, into a molecular core can influence its ability to form mesophases. While the direct synthesis of liquid crystalline materials from this compound is not yet widely reported, its rigid, rod-like potential, when appropriately derivatized, makes it a candidate for molecular engineering of liquid crystals. The synthesis of homologous series of compounds with a central rigid core and flexible terminal chains is a common strategy for creating liquid crystalline materials. By converting the carboxylic acid groups of this compound into ester or other suitable functionalities with long alkyl chains, it may be possible to induce liquid crystalline behavior.

Supramolecular Chemistry and Self-Assembly

The molecular architecture of this compound, characterized by two terminal carboxylic acid groups and two phenyl rings linked by a diselenide bridge, provides the necessary information for its spontaneous organization into larger, well-defined structures. This process, known as self-assembly, is governed by a series of specific, non-covalent interactions. mdpi.comrug.nl The interplay of these forces dictates the formation of complex supramolecular architectures, a cornerstone of modern materials science.

Molecular recognition is the process by which molecules selectively bind to one another through non-covalent forces. For this compound, two primary interactions are dominant: hydrogen bonding and π-π stacking. mdpi.com

Hydrogen Bonding: The carboxylic acid (–COOH) groups at either end of the molecule are powerful hydrogen bond donors and acceptors. mdpi.comresearchgate.net They can interact with one another to form highly stable and directional hydrogen-bonded "synthons," most commonly a cyclic dimer motif. mdpi.com This predictable interaction is a primary driving force in the self-assembly process, linking individual molecules into chains, tapes, or two-dimensional sheets. researchgate.net The strength and directionality of these hydrogen bonds are fundamental to creating ordered, crystalline-like networks from the molecular level up. mdpi.comresearchgate.net

π-π Stacking: The aromatic phenyl rings in the molecule's backbone are electron-rich systems capable of engaging in π-π stacking interactions. mdpi.comresearchgate.net These forces arise from the electrostatic interaction between the π-orbitals of adjacent aromatic rings. While weaker than hydrogen bonds, these stacking interactions are crucial for stabilizing the resulting supramolecular structures, often by holding together layers or columns of molecules that have been pre-organized by hydrogen bonding. researchgate.net These interactions contribute significantly to the thermodynamic stability of the final assembled state.

The combination of directional hydrogen bonds and stabilizing π-π interactions allows this compound to be a versatile "tecton," or building block, for the bottom-up construction of highly ordered supramolecular architectures. rug.nlnih.gov

The terminal carboxylic acid groups can direct assembly in several ways:

Hydrogen-Bonded Networks: Through the formation of carboxylic acid dimers and catemers, the molecules can assemble into one-dimensional chains or two-dimensional (2D) porous networks. mdpi.comresearchgate.net Analogous molecules, such as 1,3,5-tris(4-carboxyphenyl)benzene, are known to form extensive, honeycomb-like 2D networks on surfaces, held together exclusively by hydrogen bonds. mdpi.comresearchgate.net

Metal-Organic Frameworks (MOFs): The carboxylic acid groups can be deprotonated to form carboxylates (–COO⁻), which act as excellent ligands for coordinating with metal ions. researchgate.netbohrium.com By combining this compound with appropriate metal centers (e.g., Cu²⁺, Zn²⁺), it is possible to construct highly porous and crystalline three-dimensional (3D) metal-organic frameworks. researchgate.net In these structures, the diselenide molecule acts as a rigid or semi-rigid linker that connects metal nodes, creating a well-defined and stable porous architecture. researchgate.netbohrium.com The resulting 3D framework is often further stabilized by π-π stacking interactions between the phenyl rings of adjacent linkers. researchgate.net

Beyond crystalline networks, the self-assembly of this compound can lead to the formation of soft materials like supramolecular gels. acs.orgrsc.org

A supramolecular gel is a viscoelastic material composed of a liquid solvent phase that is immobilized by a 3D network of self-assembled small molecules, known as low-molecular-weight gelators (LMWGs). acs.orgrsc.orgnih.gov this compound possesses the key features of an LMWG:

Distinct regions that can engage in different non-covalent interactions (hydrogen bonding and π-π stacking). mdpi.com

The ability to self-assemble into long, anisotropic (one-dimensional) fibers or ribbons. acs.org

The process begins with the molecules assembling into fibrous structures, likely driven by hydrogen bonding to form the primary chain, which is then stabilized by π-π interactions. mdpi.com As these fibers grow, they can entangle and cross-link through further non-covalent interactions, forming a three-dimensional network that traps solvent molecules within its pores. acs.org This entrapment of the liquid phase is what gives the material its gel-like properties. acs.org Because these networks are held together by reversible, non-covalent bonds, the resulting gels are often stimuli-responsive, for instance, to changes in temperature or pH. acs.org

Furthermore, the dual functionality of the molecule allows for its incorporation into supramolecular polymers. The diselenide bond can act as a dynamic covalent linkage within a polymer backbone, providing redox-responsiveness, while the terminal carboxyl groups can drive non-covalent self-assembly between polymer chains, leading to complex, hierarchically structured materials. researchgate.net

Future Research Directions and Interdisciplinary Prospects

Rational Design Principles for Novel Organoselenium Scaffolds

The future development of therapeutic agents and catalysts based on the Bis(4-carboxyphenyl)diselenide framework hinges on the application of rational design principles. The core idea is to systematically modify the molecule's structure to enhance specific properties, such as biological activity or catalytic efficiency.

Key design strategies include:

Modulation of Electronic Properties: The electronic nature of the phenyl rings can be fine-tuned by introducing electron-donating or electron-withdrawing substituents. Electron-donating groups can increase the nucleophilicity and reactivity of the diselenide bond, while electron-withdrawing groups can deactivate it. This allows for precise control over the compound's redox potential and its interactions with biological targets.

Steric Hindrance Manipulation: Introducing bulky groups near the diselenide bond or the carboxylic acid moieties can influence the molecule's conformation and its ability to fit into the active sites of enzymes or bind to receptors. This is a critical factor in designing selective enzyme inhibitors or therapeutic agents. tandfonline.com

Functionalization via Carboxylic Groups: The two carboxylic acid groups are prime sites for chemical modification. scbt.com They can be converted into esters, amides, or other functional groups to create a library of derivatives. tandfonline.comacs.orgmdpi.com This strategy allows for the attachment of targeting moieties, improvement of solubility, or covalent linkage to polymer backbones or nanomaterials. For instance, derivatives of the parent compound, bis(2-carboxyphenyl) diselenide, have been synthesized to enhance binding affinity for specific enzymes. tandfonline.com

Bioisosteric Replacement: Replacing the phenyl rings with other aromatic or heterocyclic systems can lead to novel scaffolds with significantly different biological activities and physicochemical properties. Incorporating selenium into various heterocyclic backbones is a known strategy for generating compounds with unique medicinal potential. researchgate.net

Table 1: Structure-Activity Relationship Insights for Diselenide Derivatives

Structural Modification Observed Effect Potential Application Reference(s)
Introduction of electron-donating groups (e.g., -OCH3) Enhanced reactivity and antioxidant activity. Antioxidant therapies
Introduction of electron-withdrawing groups (e.g., -F, -CF3) Deactivated diselenide core, altered kinase inhibition profile. Anticancer agents, specific enzyme inhibitors encyclopedia.pubnih.gov
Conversion of carboxyl groups to amides Creation of derivatives with enhanced enzyme binding or antimicrobial properties. Enzyme inhibitors, antimicrobial agents tandfonline.commdpi.com

Integration with Nanotechnology for Advanced Material Fabrication

The unique structure of this compound makes it an excellent building block for advanced nanomaterials, particularly for biomedical and electronic applications.

Metal-Organic Frameworks (MOFs): The dicarboxylic acid structure of this compound makes it an ideal organic linker for the synthesis of MOFs. rsc.org These crystalline porous materials have vast potential in gas storage, catalysis, and drug delivery. rsc.orgacs.org By incorporating the redox-active diselenide bond directly into the MOF backbone, it is possible to create "smart" materials that respond to specific stimuli, such as reactive oxygen species (ROS) found in tumor microenvironments. rsc.org

Redox-Responsive Nanocarriers: The diselenide bond is known to be cleaved under oxidative or reductive conditions. rsc.orgrsc.org This property is being exploited to design drug delivery systems that release their therapeutic payload specifically at the target site. researchgate.netrsc.org Nanoparticles or polymers incorporating this compound can be engineered to be stable in circulation but to disassemble and release drugs upon encountering the redox conditions typical of cancer cells or inflamed tissues. rsc.orgrsc.org Recent research has demonstrated the development of composites combining zinc oxide/titanium dioxide (ZnO/TiO2) with organoselenium scaffolds containing diselenide linkages for enhanced anticancer efficacy. rsc.org

Functionalized Surfaces and Sensors: The carboxylic acid groups can be used to anchor the molecule onto surfaces, such as gold electrodes or nanoparticles. researchgate.net This allows for the fabrication of highly stable and sensitive electrochemical sensors. For example, gold electrodes modified with 4-carboxyphenyl layers have been used to detect heavy metal ions like copper, cadmium, and lead, demonstrating an application in environmental sensing. researchgate.net

Table 2: Nanotechnology Applications of Diselenide-Containing Materials

Nanomaterial Type Key Feature Application Reference(s)
Metal-Organic Frameworks (MOFs) Tunable porosity, redox-active backbone. Drug delivery, catalysis, gas separation. rsc.orgrsc.org
Redox-Responsive Polymers/Nanoparticles Stimuli-cleavable diselenide bond. Targeted drug delivery for cancer therapy. researchgate.netrsc.orgrsc.org
Surface-Modified Electrodes Covalent attachment via carboxyl groups. Electrochemical sensing of heavy metals. researchgate.net

Exploration of Environmental and Green Chemistry Applications

The principles of green chemistry aim to reduce waste and utilize more environmentally benign processes. This compound and related compounds are promising candidates for advancing these goals, particularly in catalysis and environmental monitoring.

Green Catalysis: Organoselenium compounds, including diselenides, have shown significant potential as catalysts for various organic transformations. They can mimic the function of natural glutathione (B108866) peroxidase enzymes, using mild oxidants like hydrogen peroxide to perform selective oxidations. sciforum.net Research has shown that diselenide-based catalysts can be highly effective in aqueous media or even under solvent-free conditions, drastically reducing the reliance on volatile and hazardous organic solvents. sciforum.netscispace.com This approach aligns with the core tenets of green chemistry by preventing waste at its source. scispace.com

Environmental Remediation and Sensing: As mentioned, the ability to functionalize electrode surfaces with this molecule facilitates the development of robust sensors for environmental pollutants. researchgate.net Future research could expand this to detect a wider range of contaminants. Furthermore, the catalytic properties of diselenides could potentially be harnessed for the degradation of persistent organic pollutants in water treatment processes.

Synergistic Approaches with Other Fields of Advanced Chemical Science

The true potential of this compound will be unlocked through interdisciplinary collaboration, combining insights from various fields of chemistry and beyond.

Medicinal Chemistry and Chemical Biology: The synergy here is evident in the design of novel therapeutics. By combining the rational design principles of medicinal chemistry with the mechanistic insights from chemical biology, researchers can develop highly specific enzyme inhibitors or redox-modulating drugs. tandfonline.commdpi.commdpi.com For example, a derivative, bis(4-amino-3-carboxyphenyl) diselenide, was found to exhibit mild inhibition of cyclin-dependent kinases (CDKs), highlighting its potential in cancer research. semanticscholar.orgmdpi.comnih.gov

Polymer and Materials Science: The integration of this compound into polymer chains can lead to new classes of functional materials. Similar dicarboxylic acid monomers, like 9,9-bis(4-carboxyphenyl)fluorene, have been used to synthesize high-performance polyamides and polyesters with unique optical and electronic properties. ntu.edu.tw Applying this to the selenium-containing analogue could create redox-active polymers for use in flexible electronics, self-healing materials, or advanced coatings.

Supramolecular Chemistry: The carboxylic acid groups are capable of forming strong hydrogen bonds, which can be used to direct the self-assembly of complex supramolecular structures. scbt.com This could lead to the formation of gels, liquid crystals, or other organized systems with emergent properties, driven by the non-covalent interactions of the this compound building block.

Q & A

Basic: What synthetic methodologies are commonly employed for Bis(4-carboxyphenyl)diselenide, and how do reaction parameters affect yield and purity?

Answer: The synthesis typically involves coupling reactions between aryl halides and selenium precursors. For example, Ullmann-type coupling or nucleophilic aromatic substitution using diselenide salts under controlled conditions (e.g., inert atmosphere, catalysts like CuI). Key parameters include solvent polarity (DMF or THF), temperature (80–120°C), and stoichiometric ratios of reactants. Purity is enhanced via recrystallization or column chromatography .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer: Nuclear Magnetic Resonance (NMR, particularly 77^{77}Se NMR for selenium environments), Fourier-Transform Infrared Spectroscopy (FTIR) for carboxyl and Se–Se bond identification, and High-Resolution Mass Spectrometry (HRMS) for molecular confirmation. X-ray crystallography resolves structural parameters like bond lengths and angles, essential for understanding electronic properties .

Advanced: How can researchers design experiments to probe the antioxidant mechanisms of this compound in biological systems?

Answer: Combine in vitro assays (e.g., DPPH radical scavenging, lipid peroxidation inhibition) with in vivo models (e.g., oxidative stress-induced rodent models). Structure-activity relationship (SAR) studies, such as modifying carboxyl groups or selenium oxidation states, can isolate active moieties. Theoretical frameworks like Density Functional Theory (DFT) predict redox potentials and electron-transfer pathways .

Advanced: What methodological considerations are essential for studying supramolecular self-assembly of this compound?

Answer: Control crystallization conditions (solvent polarity, pH, temperature) to induce hydrogen bonding via carboxyl groups. Techniques like Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM) visualize nanostructures. Pair with Small-Angle X-ray Scattering (SAXS) to analyze hierarchical assemblies. Reference frameworks from porphyrin-based systems for analogous design principles .

Basic: What are the stability and storage protocols for this compound to prevent degradation?

Answer: Store in amber vials under inert gas (argon/nitrogen) at –20°C to minimize oxidation of the Se–Se bond. Conduct periodic FTIR or HPLC checks for degradation products like seleninic acids. Avoid exposure to moisture and light .

Advanced: How should contradictions in reactivity data for this compound be resolved?

Answer: Re-examine experimental variables (e.g., trace oxygen levels, solvent purity) and validate analytical methods (e.g., calibrate spectrophotometric assays). Use control experiments with analogous diselenides to isolate confounding factors. Align findings with theoretical models of selenium redox chemistry .

Basic: What theoretical frameworks guide the study of this compound’s electronic properties?

Answer: Molecular Orbital Theory explains selenium’s electrophilicity and conjugation with aromatic rings. Time-Dependent DFT (TD-DFT) simulations predict UV-Vis absorption spectra, while Natural Bond Orbital (NBO) analysis quantifies charge distribution. These frameworks inform hypotheses about reactivity and catalytic behavior .

Advanced: What strategies enhance the catalytic efficiency of this compound in green chemistry applications?

Answer: Optimize solvent-free conditions or aqueous media to leverage carboxyl group solubility. Kinetic studies (e.g., Eyring plots) identify rate-limiting steps. Modify substituents (e.g., electron-withdrawing groups on phenyl rings) to tune selenium’s Lewis acidity. Cross-reference organoselenium SAR principles for mechanistic insights .

Basic: How is the purity of this compound validated post-synthesis?

Answer: Use HPLC with UV detection (λ = 254 nm) and a C18 column to separate impurities. Melting point analysis and elemental analysis (C, H, Se) confirm stoichiometric consistency. Compare 1^{1}H/13^{13}C NMR spectra with computational predictions .

Advanced: What interdisciplinary approaches integrate this compound into materials science?

Answer: Combine with polymer matrices (e.g., polydopamine) for conductive films, leveraging selenium’s semiconductor properties. Use X-ray Photoelectron Spectroscopy (XPS) to analyze surface composition. Collaborate with computational chemists to model interfacial interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.